molecular formula C9H7ClO4 B14434762 4-(Chlorocarbonyl)phenyl methyl carbonate CAS No. 78152-12-2

4-(Chlorocarbonyl)phenyl methyl carbonate

Cat. No.: B14434762
CAS No.: 78152-12-2
M. Wt: 214.60 g/mol
InChI Key: LNOGRKDHGJQANU-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)phenyl methyl carbonate is an organic compound with the molecular formula C9H7ClO4 It is a derivative of phenyl carbonate, where the phenyl group is substituted with a chlorocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorocarbonyl)phenyl methyl carbonate typically involves the reaction of 4-hydroxybenzoyl chloride with dimethyl carbonate. The reaction is carried out under anhydrous conditions and in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Chlorocarbonyl)phenyl methyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)phenyl methyl carbonate involves nucleophilic acyl substitution reactions. The chlorocarbonyl group is highly reactive towards nucleophiles, leading to the formation of carbamate or ester linkages. This reactivity is utilized in various applications, such as the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

    4-(Methoxycarbonyl)phenyl methyl carbonate: Similar structure but with a methoxy group instead of a chlorocarbonyl group.

    4-(Aminocarbonyl)phenyl methyl carbonate: Contains an aminocarbonyl group instead of a chlorocarbonyl group.

    4-(Thiocarbonyl)phenyl methyl carbonate: Features a thiocarbonyl group in place of the chlorocarbonyl group.

Uniqueness: 4-(Chlorocarbonyl)phenyl methyl carbonate is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to form stable carbamate and ester linkages is particularly useful in the modification of biomolecules and the production of advanced materials .

Properties

IUPAC Name

(4-carbonochloridoylphenyl) methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c1-13-9(12)14-7-4-2-6(3-5-7)8(10)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOGRKDHGJQANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CC=C(C=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596327
Record name 4-(Chlorocarbonyl)phenyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78152-12-2
Record name 4-(Chlorocarbonyl)phenyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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